molecular formula C12H15N3O3 B1317887 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid CAS No. 1032296-44-8

4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid

Cat. No.: B1317887
CAS No.: 1032296-44-8
M. Wt: 249.27 g/mol
InChI Key: YJEDAUMNUZMIPT-UHFFFAOYSA-N
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Description

The compound is a derivative of isoxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom. It also contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The specific compound you’re asking about has various substituents on these rings, including a carboxylic acid group, an ethyl group, and a 3,5-dimethyl-1H-pyrazol-4-yl)methyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. Pyrazole compounds, for example, are known to participate in a variety of reactions due to their multiple reactive sites .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the carboxylic acid group would likely make the compound acidic. The compound’s solubility, melting point, and boiling point would also depend on its molecular structure .

Scientific Research Applications

Antimicrobial and Anticancer Potential

A study explored a series of compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, including structures related to 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid. These compounds exhibited significant antimicrobial and anticancer activities, outperforming doxorubicin in some tests, indicating their potential as therapeutic agents in antimicrobial and cancer treatments (Hafez, El-Gazzar, & Al-Hussain, 2016).

Chemical Synthesis and Transformation

Research on the synthesis and transformation of derivatives related to this compound has led to the development of novel compounds. These studies provide insights into the methods for obtaining functional derivatives, which are crucial for further applications in medicinal chemistry and material science (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).

Structural and Dynamic Properties

The structural and dynamic properties of compounds similar to this compound have been studied using crystallography and solid-state NMR. These studies reveal polymorphism and solid-state proton transfer, contributing to our understanding of the chemical and physical behaviors of such compounds (Infantes, García, López, Claramunt, & Elguero, 2013).

Corrosion Inhibition

A theoretical study using density functional theory (DFT) on bipyrazolic compounds, which are structurally related to this compound, demonstrated their potential as corrosion inhibitors. This research helps in understanding the electronic structure and reactivity of these compounds, laying the groundwork for their application in protecting materials against corrosion (Wang, Wang, Wang, Wang, & Liu, 2006).

Mechanism of Action

Safety and Hazards

As with any chemical compound, handling “4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid” would require appropriate safety measures. This includes wearing protective gloves and eye protection, and avoiding prolonged or repeated exposure .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. Given the wide range of applications for pyrazole compounds in fields like medicinal chemistry and drug discovery, it’s possible that future research could explore these areas further .

Biochemical Analysis

Biochemical Properties

4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of key signaling molecules, thereby altering cellular responses to external stimuli . Additionally, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. The compound exhibits stability under standard laboratory conditions, but it may degrade over time when exposed to light or extreme pH . Long-term studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including alterations in metabolic activity and cell viability .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. Low doses have been found to be beneficial in modulating specific biochemical pathways without causing significant toxicity . High doses can lead to adverse effects, including organ toxicity and behavioral changes . Threshold effects

Properties

IUPAC Name

4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-4-10-9(11(12(16)17)15-18-10)5-8-6(2)13-14-7(8)3/h4-5H2,1-3H3,(H,13,14)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEDAUMNUZMIPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C(=O)O)CC2=C(NN=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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